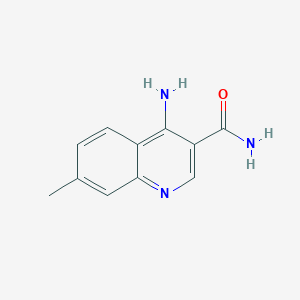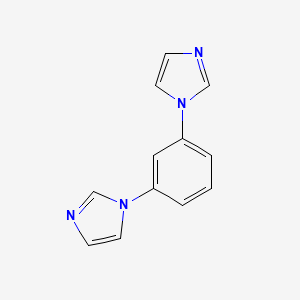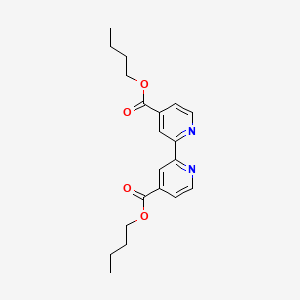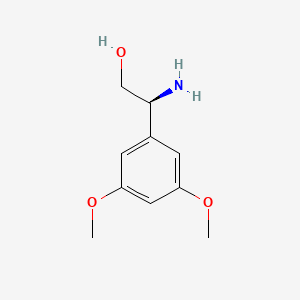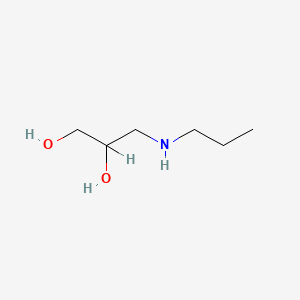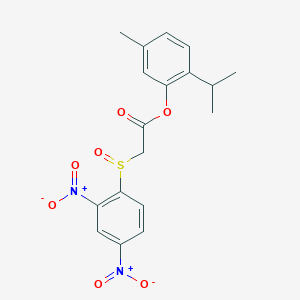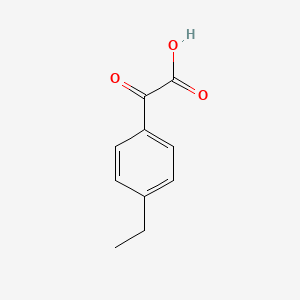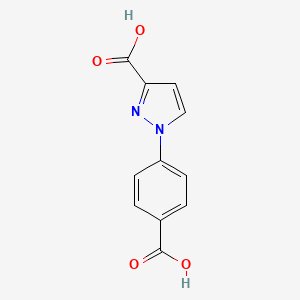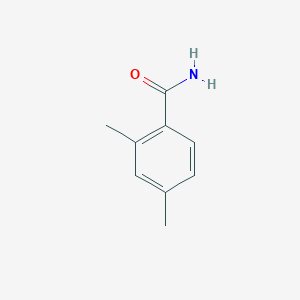
4-Methyl-2-(1-phenylethyl)aniline
Descripción general
Descripción
4-Methyl-2-(1-phenylethyl)aniline is a highly effective, non-discoloring solid aromatic amine type antioxidant . It finds utility as a thermal stabilizer in a wide variety of applications including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(1-phenylethyl)aniline is C15H17N . It has a complex structure with a phenyl ring attached to an ethyl group, which is further attached to a methyl group .Aplicaciones Científicas De Investigación
1. Protein-Bound Aminoazo Dye Formation
A study conducted by Miller and Miller (1949) explored the formation of protein-bound aminoazo dyes from derivatives like 4-dimethylaminoazobenzene, yielding amines similar to aniline and toluidine. This research contributes to understanding the biochemical interactions and potential uses of similar compounds in dye formation and biochemistry (Miller & Miller, 1949).
2. Synthesis of Analgesic Compounds
Riley, Hale, and Wilson (1973) investigated the synthesis and analgesic activity of derivatives of 4-propananilidopiperidine, including 1-phenylethyl derivatives. This research contributes to the development of novel analgesics, highlighting the potential of 4-Methyl-2-(1-phenylethyl)aniline in pharmaceutical synthesis (Riley, Hale, & Wilson, 1973).
3. Chemodosimeter for Nitrite Ions
Dey, Chatterjee, and Ranu (2011) reported the use of 2-phenylethynyl aniline in the detection of nitrite ions in water. This demonstrates the application of derivatives of 4-Methyl-2-(1-phenylethyl)aniline in environmental monitoring and analytical chemistry (Dey, Chatterjee, & Ranu, 2011).
4. Hydroamination and Hydroarylation
Uchimaru (1999) explored the regioselective hydroamination of alkynes and hydroarylation of an alkene with N-methylaniline, leading to compounds like 2-(1-phenylethyl)-N-methylaniline. This research is significant in the field of organic synthesis, particularly in the development of regioselective catalytic processes (Uchimaru, 1999).
5. N-Methylation in Catalysis
Selva, Perosa, and Fabris (2008) investigated the selective N-methylation of anilines catalyzed by faujasites. This study is relevant in the context of chemical synthesis and catalysis, particularly in the development of efficient and selective methylation processes (Selva, Perosa, & Fabris, 2008).
6. Optical Properties of Azo-Based Phenylthiophene Schiff Bases
Shili et al. (2020) synthesized and analyzed the optical properties of azo-based phenylthiophene Schiff bases, which are related to 4-Methyl-2-(1-phenylethyl)aniline. This research contributes to the development of new organic materials with potential applications in optoelectronics and photonics (Shili et al., 2020).
7. Alkylating Agent Synthesis
Shouji et al. (1994) discussed the synthesis of poly(sulfonium cation) as an alkylating agent. This study provides insight into the application of derivatives of 4-Methyl-2-(1-phenylethyl)aniline in the synthesis of specialized chemical reagents (Shouji et al., 1994).
Safety and Hazards
4-Methyl-2-(1-phenylethyl)aniline may cause skin irritation (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-methyl-2-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIENFWPRLIQTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-phenylethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)
